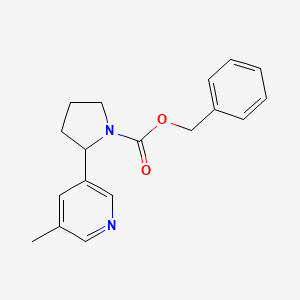

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C18H20N2O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H20N2O2/c1-14-10-16(12-19-11-14)17-8-5-9-20(17)18(21)22-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,17H,5,8-9,13H2,1H3 |

InChI Key |

CNNXNFYXILWPFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Table 1: Reaction Conditions for Classical Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| 1 | tert-Butyl pyrrolidin-3-ylcarbamate, 3-bromo-5-methylpyridine, Pd(PPh₃)₄, 150°C | 70 | 92 | |

| 2 | TFA in DCM, 25°C, 3h | 95 | 98 | |

| 3 | Benzyl chloroformate, DIEA, DCM, 0°C | 80 | 96 |

Industrial-scale production of this compound prioritizes efficiency and reproducibility. Continuous flow systems, as referenced in patent literature, automate reaction parameter control (temperature, residence time, stoichiometry) to enhance yield and reduce byproducts. A representative protocol involves:

-

Continuous Alkylation : Pyrrolidine and 3-bromo-5-methylpyridine are fed into a flow reactor at 100°C, achieving 95% conversion in 10 minutes.

-

In-Line Deprotection : The tert-butyl group is removed using a TFA-laden solvent stream, monitored by real-time IR spectroscopy.

-

Benzylation Module : Benzyl chloroformate is introduced under cooled conditions (0–5°C), with immediate extraction to isolate the product.

This method reduces reaction times from hours to minutes and scales linearly, making it ideal for metric-ton production.

Alternative Routes via Reductive Amination

Reductive amination offers a complementary pathway, particularly for laboratories lacking specialized coupling catalysts. In this method, 5-methylpyridine-3-carbaldehyde reacts with pyrrolidine in the presence of sodium cyanoborohydride, forming the corresponding secondary amine. Subsequent benzylation via carbamate formation completes the synthesis. While yields are modest (50–60%), this route avoids palladium catalysts, simplifying purification.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Classical Synthesis | 70–80 | 95–98 | Moderate | $$ |

| Suzuki Cross-Coupling | 85–90 | 90–95 | High | $$$ |

| Continuous Flow | 90–95 | 98–99 | Very High | $$$$ |

| Reductive Amination | 50–60 | 85–90 | Low | $ |

The Suzuki method balances yield and scalability but incurs higher costs due to palladium catalysts. Continuous flow systems, while capital-intensive, offer unmatched efficiency for industrial applications.

Critical Challenges and Optimization Strategies

-

Byproduct Formation : N-Benzyl pyrrolidine byproducts arise during benzylation, necessitating precise stoichiometry and low-temperature conditions.

-

Catalyst Recovery : Palladium residues in Suzuki reactions require scavengers like SiliaBond Thiol, adding $5–10/g to production costs.

-

Solvent Selection : Dichloromethane (DCM) optimizes acylation steps but faces regulatory scrutiny; alternatives like ethyl acetate are being evaluated .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H22N2O2

- Molecular Weight : Approximately 290.37 g/mol

- Structural Features :

- Pyrrolidine ring

- Benzyl group

- 5-Methylpyridine moiety

The compound's structure contributes to its biological activity, making it a candidate for various therapeutic applications.

Medicinal Chemistry

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate has shown potential in drug development targeting various diseases:

- Neuroprotective Properties : Preliminary studies suggest that the compound may interact with neurotransmitter systems, indicating potential effects on cognitive functions and mood regulation.

- Antimicrobial Activity : The compound has been investigated for its antibacterial properties against common pathogens. Research indicates significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Research

Research has indicated that compounds with similar structural features exhibit anticancer properties. This compound is being explored for its ability to induce apoptosis in cancer cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | Various |

| Related Pyrrolidine Derivative | TBD | Various |

Studies are ongoing to elucidate the specific mechanisms of action and efficacy in clinical settings.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR analyses:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Pyrrolidine derivative | Antibacterial | TBD |

| Compound B | Benzamide derivative | Anticancer | TBD |

| Compound C | Pyridine derivative | Antiviral | TBD |

This data indicates that modifications at specific positions on the pyrrolidine or pyridine rings can significantly enhance biological activity.

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus |

|---|---|---|

| This compound | 0.0195 | 0.0048 |

| Control | 0.0048 | 0.0098 |

These results indicate that this compound possesses significant antibacterial properties comparable to established antibiotics.

Case Study 2: Cancer Cell Line Response

In another study, the response of colon cancer cells to treatments involving this compound was evaluated. The findings suggested that prolonged exposure led to significant apoptosis rates, particularly when combined with autophagy inhibitors, indicating a dual mechanism of action.

Mechanism of Action

The mechanism of action of Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to a more potent biological effect. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can be contextualized against analogous pyrrolidine-pyridine derivatives. Below is a detailed comparison:

Structural Variations and Functional Group Modifications

Table 1: Structural and Molecular Comparisons

Key Observations :

- Substituent Position : The position of the methyl group on the pyridine ring (e.g., 3 vs. 4 in ) alters electronic properties. A 5-methyl group at position 3 (target compound) may enhance steric hindrance compared to 3-methyl at position 4 .

- Ester Groups: Benzyl esters (target) are cleaved under hydrogenolysis, whereas tert-butyl esters () require acidic conditions, impacting synthetic strategies .

- Functional Groups: The amino group in ’s compound improves aqueous solubility but may introduce instability via oxidation or side reactions .

Table 2: Property and Application Comparisons

Key Findings :

- Lipophilicity : Bromine substitution () increases LogP, favoring blood-brain barrier penetration but reducing solubility .

- Stability : Discontinued compounds () highlight the importance of functional group compatibility in industrial workflows.

- Stereochemistry : Enantiomerically pure analogs (e.g., ’s (S)-configured imidazopyrazine derivatives) show enhanced target affinity compared to racemic mixtures .

Biological Activity

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound consists of a benzyl group , a pyrrolidine ring , and a 5-methylpyridine moiety . Its molecular formula is CHNO, with a molecular weight of approximately 270.32 g/mol . The presence of nitrogen atoms in the pyrrolidine and pyridine rings contributes to its diverse reactivity and interaction profiles, making it a subject of interest in various fields of research.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

- Neuroprotective Effects : There is emerging evidence supporting its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

- Neurotransmitter Interaction : Interaction studies suggest that it may affect neurotransmitter systems, potentially influencing cognitive functions or mood regulation.

Research Findings

A variety of studies have been conducted to assess the biological activity and mechanisms of action of this compound. Below are some key findings:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent for infections caused by resistant bacteria .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis, suggesting its application in cancer therapy.

- Neuroprotection Research : Investigation into the compound's effects on neuronal cell cultures indicated that it might protect against oxidative stress-induced damage, which is critical for developing treatments for neurodegenerative diseases like Alzheimer's .

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate?

Answer:

Synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Coupling of a pyridine derivative (e.g., 5-methylpyridin-3-ylboronic acid) with a pyrrolidine precursor via Suzuki-Miyaura cross-coupling or nucleophilic substitution.

- Step 2: Protection of the pyrrolidine nitrogen using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) .

- Step 3: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization.

For reproducibility, optimize reaction conditions (solvent polarity, temperature, catalyst loading) based on TLC and LC-MS monitoring.

Basic: How can the stereochemistry and crystal structure of this compound be characterized?

Answer:

- X-ray crystallography is the gold standard. Use SHELXL for refinement . Key parameters:

- Collect high-resolution data (≤1.0 Å) at low temperature (e.g., 100 K).

- Analyze torsion angles (C–N–C–C) to confirm pyrrolidine ring puckering.

- Chiral HPLC (e.g., Chiralpak IA column, isocratic elution with hexane/ethanol) resolves enantiomers if stereocenters are present .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

- NMR:

- ¹H NMR: Identify pyrrolidine protons (δ 3.0–4.0 ppm, multiplet) and benzyl aromatic protons (δ 7.2–7.4 ppm).

- ¹³C NMR: Confirm carbonyl (C=O, ~155 ppm) and pyridine carbons (120–150 ppm) .

- IR: Detect C=O stretch (~1700 cm⁻¹) and aromatic C–H bends (~750 cm⁻¹).

- HRMS: Validate molecular ion ([M+H]⁺) with <2 ppm error .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Answer:

Contradictions may arise from dynamic effects or impurities. Methodological steps:

Solvent variation: Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or conformational locking.

Variable-temperature NMR: Analyze splitting changes at 25°C vs. 60°C to identify rotamers .

2D NMR (COSY, NOESY): Map through-space interactions (e.g., pyrrolidine ring protons vs. benzyl group) .

Re-crystallize: Remove impurities causing split peaks .

Advanced: How to design assays for evaluating this compound’s biological activity?

Answer:

- Target identification: Use computational docking (AutoDock Vina) against receptors like GPCRs or kinases, leveraging the pyridine-pyrrolidine scaffold’s known interactions .

- In vitro assays:

- Enzyme inhibition: Measure IC₅₀ via fluorogenic substrates (e.g., trypsin-like proteases).

- Cell viability: Use MTT assay on cancer cell lines (e.g., HeLa, HepG2) .

- Control experiments: Include a non-methylated pyridine analog to assess the 5-methyl group’s role .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Answer:

- Catalyst screening: Test Pd(OAc)₂/XPhos vs. Buchwald-Hartwig catalysts for coupling efficiency .

- Flow chemistry: Implement continuous flow reactors to enhance mixing and reduce side reactions .

- DoE (Design of Experiments): Use factorial design to optimize solvent (DMF vs. THF), temperature (80–120°C), and stoichiometry (1.1–1.5 equiv. reagents) .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Synthetic modifications:

- Replace 5-methylpyridin-3-yl with substituted pyridines (e.g., 5-amino, 5-fluoro) .

- Vary the benzyl group (e.g., 4-nitrobenzyl) to probe electronic effects.

- Pharmacophore mapping: Use Schrödinger’s Phase to identify critical H-bond acceptors (pyridine N) and hydrophobic regions (benzyl) .

- In silico ADMET: Predict bioavailability (SwissADME) and toxicity (ProTox-II) for prioritized analogs .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) over 100 ns to assess stability.

- MM-PBSA: Calculate binding free energies; focus on residues within 4 Å of the methylpyridine group .

- Pharmacophore-based virtual screening: Use ZINCPharmer to identify analogs with improved affinity .

Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?

Answer:

- PK/PD studies: Measure plasma half-life (LC-MS/MS) and tissue distribution in rodents.

- Metabolite profiling: Identify hepatic metabolites (e.g., CYP450-mediated oxidation) using UPLC-QTOF .

- Formulation optimization: Use liposomal encapsulation to enhance bioavailability if poor solubility is observed .

Advanced: What analytical techniques quantify trace impurities in the final product?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.